molecular formula C16H14F3N3OS B1674483 Lansoprazole sulfide CAS No. 103577-40-8

Lansoprazole sulfide

Cat. No. B1674483
M. Wt: 353.4 g/mol
InChI Key: CCHLMSUZHFPSFC-UHFFFAOYSA-N
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Description

Lansoprazole sulfide is a primary metabolite of Lansoprazole , a commercially available proton-pump inhibitor . It has been reported to have in vitro and in vivo activity against Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of Lansoprazole commences with the condensation of 2-mercaptobenzimadazole with 2-chloromethyl-3methyl-4-(2, 2, 2-trifluoro ethoxy) pyridine hydrochloride using water as a solvent . This yields a thioether, which is then selectively oxidized to Lansoprazole using sodium hypochlorite . A similar process could be used to synthesize Lansoprazole sulfide.


Molecular Structure Analysis

Lansoprazole sulfide has a molecular formula of C16H14F3N3OS . The fused benzimidazole moiety and the pyridine ring are nearly coplanar .


Chemical Reactions Analysis

Lansoprazole sulfide can be synthesized from Lansoprazole through intracellular sulfoxide reduction . It can also be synthesized enzymatically, as demonstrated by a study that used a combinatorial mutant library of the previously identified Lansoprazole sulfide monooxygenase Cb BVMO V1 .


Physical And Chemical Properties Analysis

Lansoprazole sulfide shares similar physical and chemical properties with Lansoprazole. Lansoprazole is a member of benzimidazoles, a member of pyridines, and a sulfoxide .

Scientific Research Applications

Lansoprazole Sulfide in the Aquatic Environment

Lansoprazole, alongside omeprazole, undergoes degradation in water, leading to the formation of Lansoprazole Sulfide, among other compounds. This degradation is accelerated in acidic environments and by solar irradiation, indicating environmental pathways that could affect the stability and presence of Lansoprazole Sulfide in natural waters (M. DellaGreca et al., 2006).

Pharmacokinetics and Metabolism

The pharmacokinetics of Lansoprazole, from which Lansoprazole Sulfide is derived, have been extensively studied. Lansoprazole is metabolized in the liver, primarily into two active metabolites in plasma: 5'-hydroxy Lansoprazole and Lansoprazole Sulfone. However, studies also point to the generation of Lansoprazole Sulfide under certain conditions. These metabolites are essential for measuring cytochrome P450 (CYP) 2C19 activity, offering insights into the drug's metabolic pathways and its potential applications in understanding genetic variations in metabolism among populations (Min Song et al., 2009).

Potential Anti-Tuberculous Agent

Interestingly, Lansoprazole Sulfide (LPZS) has shown in vitro and in vivo activity against Mycobacterium tuberculosis. Despite challenges in achieving therapeutic levels in the lung via oral administration due to dose constraints, intraperitoneal administration in animal models has shown promising results. This suggests a potential research pathway for Lansoprazole Sulfide as an anti-tuberculous compound, indicating significant pharmacological applications beyond its current use (Sipho Mdanda et al., 2017).

Safety And Hazards

Lansoprazole sulfide, like Lansoprazole, should be handled with caution. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3OS/c1-10-13(20-7-6-14(10)23-9-16(17,18)19)8-24-15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHLMSUZHFPSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145906
Record name Lansoprazole sulfide
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Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lansoprazole sulfide

CAS RN

103577-40-8
Record name Lansoprazole sulfide
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Record name Lansoprazole sulfide
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Record name Lansoprazole sulfide
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Record name 1H-Benzimidazole, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]
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Record name 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole
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Record name LANSOPRAZOLE SULFIDE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The present invention relates to a process for preparing the Crystalline Form A of Lansoprazole, which comprises dissolving Lansoprazole obtained by oxidation of 2-([3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methyl)thio-1H-benzimidazole in ethanol, adding water thereto, stirring the mixture at the temperature range of from 15 to 40° C. for 0.5 to 4 hours, and filtering and drying the resulting product.
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Synthesis routes and methods III

Procedure details

A mixture of 6.63 g of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine(30 mmol), 4.5 g of 2-mercaptobenzimidazol(30 mmol) and 8.67 g of triphenyl phosphine(33 mmol) was dissolved in 100 ml of tetrahydrofuran, 5.75 g of diethyl azodicarboxylate(DEAD)(33 mmol) dissolved in 30 ml of tetrahydrofuran was added dropwise thereto at room temperature, and stirred for 1 hour. The reaction mixture was concentrated under a reduced pressure, the resulting residue was combined with looml of ethylacetate, and extracted twice with 50 ml portions of 1N—HCl. The aqueous layer was then washed with 50 ml of diethylether; neutralized with 1N—NaOH to adjust the pH to 7. The resulting precipitates were filtrated, washed with water, and dried, to obtain 10.06 g of the title compound as a white solid(yield: 95%).
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95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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